REACTION_CXSMILES
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[N+:1]([CH:4]([CH2:9][CH2:10][CH:11]=O)[CH2:5][CH2:6][CH:7]=[O:8])([O-:3])=[O:2].N1CCCC1.C(O)(=O)C1C=CC=CC=1>C(Cl)Cl>[N+:1]([CH:4]1[CH2:5][C:6]([CH:7]=[O:8])=[CH:11][CH2:10][CH2:9]1)([O-:3])=[O:2]
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Name
|
|
Quantity
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35.2 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C(CCC=O)CCC=O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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N1CCCC1
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)O
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Name
|
|
Quantity
|
0.7 L
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Type
|
solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 10 to 15 hours
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Duration
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12.5 (± 2.5) h
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Type
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WASH
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Details
|
washed with 1N HCl (170 ml), saturated with NaHCO3 (170 ml) and water (170 ml)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
to give brownish oil with a purity of about 80%
|
Type
|
CUSTOM
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Details
|
The product was carried to the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1CCC=C(C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |